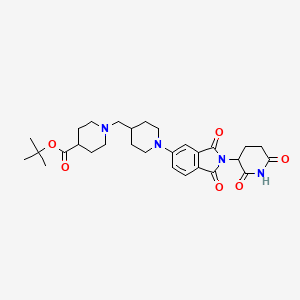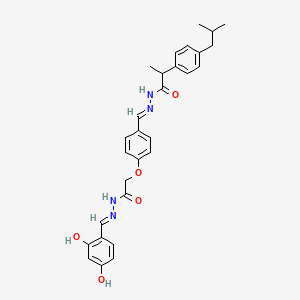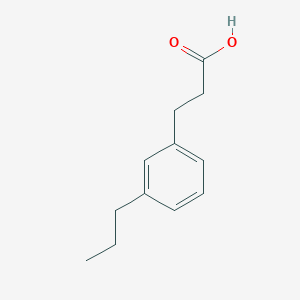
Propylbenzene-(CH2)2-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylbenzene-(CH2)2-COOH, also known as 3-phenylpropanoic acid, is an organic compound with the molecular formula C12H16O2. It is a derivative of propylbenzene where the terminal carbon of the propyl chain is substituted with a carboxylic acid group. This compound is a hapten, which means it can elicit an immune response only when attached to a larger carrier molecule, such as a protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propylbenzene-(CH2)2-COOH can be synthesized through several methods:
Friedel-Crafts Alkylation: This involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting propylbenzene is then oxidized to form the carboxylic acid group.
Grignard Reaction: Propylbenzene can be reacted with carbon dioxide in the presence of a Grignard reagent to form the carboxylic acid.
Oxidation of Propylbenzene: Propylbenzene can be oxidized using potassium permanganate (KMnO4) to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of propylbenzene using strong oxidizing agents such as potassium permanganate or chromium trioxide (CrO3). The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Propylbenzene-(CH2)2-COOH can undergo oxidation reactions to form various products.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Benzoic acid
Reduction: 3-phenylpropanol
Substitution: Nitropropylbenzene, sulfonated propylbenzene, halogenated propylbenzene
Wissenschaftliche Forschungsanwendungen
Propylbenzene-(CH2)2-COOH has several applications in scientific research:
Biology: As a hapten, it is used in immunological studies to understand the immune response and the development of antibodies
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug metabolism studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propylbenzene-(CH2)2-COOH involves its interaction with specific molecular targets and pathways. As a hapten, it binds to carrier proteins and forms a complex that is recognized by the immune system. This triggers an immune response, leading to the production of antibodies . The carboxylic acid group can also participate in various chemical reactions, such as oxidation and reduction, by interacting with specific reagents and catalysts .
Vergleich Mit ähnlichen Verbindungen
Propylbenzene-(CH2)2-COOH can be compared with other similar compounds, such as:
Benzylbenzoic acid: Similar structure but with a benzyl group instead of a propyl group.
Phenylacetic acid: Similar structure but with a shorter side chain.
Cinnamic acid: Similar structure but with a double bond in the side chain.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a hapten and participate in various chemical reactions. Its ability to elicit an immune response when attached to a carrier protein makes it valuable in immunological studies .
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
3-(3-propylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2/c1-2-4-10-5-3-6-11(9-10)7-8-12(13)14/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
PUHHXSXAQLVDPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=CC=C1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)
![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)

![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)
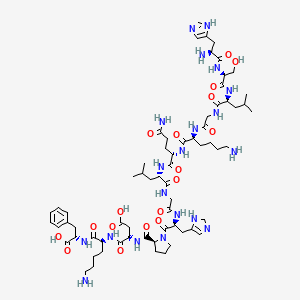
![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)

![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)
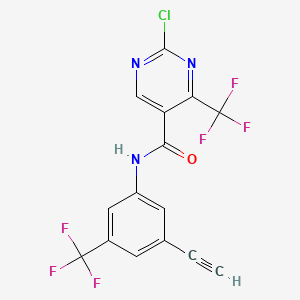
![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(3-ethylsulfanyl-2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B12371679.png)
